![molecular formula C14H22N2O2 B587766 3-Hydroxy Lidocaine-d5 CAS No. 1286482-71-0](/img/structure/B587766.png)
3-Hydroxy Lidocaine-d5
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Overview
Description
3-Hydroxy Lidocaine-d5 is a deuterium-labeled version of 3-Hydroxy Lidocaine . It is used in research, particularly as a tracer for quantitation during the drug development process . The molecular formula of 3-Hydroxy Lidocaine-d5 is C14H17D5N2O2, and its molecular weight is 255.37 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy Lidocaine-d5 is similar to that of Lidocaine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in five positions . This substitution with deuterium, a stable isotope of hydrogen, is what gives the compound its unique properties and makes it useful in research .Scientific Research Applications
Pharmacological Effects in Equine Medicine : Lidocaine, including its metabolites such as 3-hydroxylidocaine, is widely used in equine medicine. It's important in regulatory contexts, such as determining the presence of foreign substances in racehorses. A study developed a mass spectrometric method specifically for 3-hydroxylidocaine in horse urine, crucial for understanding its pharmacological effects and regulatory implications (Harkins et al., 1998).
Bioartificial Liver Applications : Lidocaine's metabolism by xenogeneic hepatocytes in bioartificial liver systems was studied, where conversion of lidocaine to 3-hydroxy-lidocaine confirmed the activity of a P450 isozyme. This highlights its use in evaluating liver P450 function, both in vitro and in vivo in an anhepatic rabbit model (Nyberg et al., 1993).
Food Safety in Dairy Cows : In dairy cows, lidocaine is metabolized into various compounds, including 3-OH-lidocaine. Its presence in milk and meat was studied, providing insights into withdrawal periods for dairy products and ensuring food safety (Hoogenboom et al., 2015).
Enhancing Intradermal Delivery of Lidocaine : Research on lidocaine hydrochloride-loaded dissolving microneedles, a method to enhance its intradermal delivery, has been conducted. This approach aimed to deposit lidocaine in the skin efficiently while minimizing systemic circulation levels (Ramadon et al., 2023).
Protective Effects in Erythrocytes : Lidocaine's effect on human red blood cells exposed to oxidative stress was investigated. It was found to inhibit potassium efflux and delay hemolysis in erythrocytes, indicating a protective role against oxidative stress (Lenfant et al., 2000).
Photocatalytic Degradation : A study focused on the degradation of lidocaine in water environments using tungsten trioxide nanoparticles, highlighting an environmental application related to the removal of pharmaceutical pollutants (Fakhri & Behrouz, 2015).
Mechanism of Action
Lidocaine, the parent compound of 3-Hydroxy Lidocaine-d5, acts as a local anesthetic by blocking sodium channels in neurons. This prevents the neurons from signaling the brain about sensations, thus providing local anesthesia . It’s reasonable to assume that 3-Hydroxy Lidocaine-d5 would have a similar mechanism of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJRAZHLYTMHR-VGGRJZMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(=O)NC1=C(C=CC(=C1C)O)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C(C(=O)NC1=C(C=CC(=C1C)O)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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